Cas no 51165-07-2 (Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2)

51165-07-2 structure
Produktname:Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 6-11-SubstanceP
- GLN-PHE-PHE-GLY-LEU-MET-NH2
- Substance P (6-11)
- SUBSTANCE P 6-11
- [Gln6]substance P(6-11)
- glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine amide
- GLY-LEU-MET-NH2: GLM-NH2
- HEXA-SUBSTANCE P
- H-GLN-PHE-PHE-GLY-LEU-MET-NH2
- L-Gln-L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2
- SUBSTANCE-P-(-6-11) HEXA-SUBSTANCE P
- 51165-07-2
- substance P(6-11)
- HY-P3889
- CS-0626889
- 1-Dearginyl-2,4-deprolyl-3-delysyl-5-deglutamine-substance P
- DTXSID20199187
- CHEMBL281816
- SP6-11(C-terminal)
- SP(6-11)
- 1-Des-arg-2,4-des-pro-3-des-lys-5-des-gln-substance P
- Pglu sph
- Substance P, 1-de-L-arginine-2-de-L-proline-3-de-L-lysine-4-de-L-proline-5-de-L-glutamine-
- Substance P hexapeptide
- Substance P, dearginyl(1)-deprolyl(2,4)-delysyl(3)-deglutamine(5)-
- (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
- Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
-
- Inchi: InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1
- InChI-Schlüssel: JRJICHIAKDIPMB-ZIUUJSQJSA-N
- Lächelt: CC(C[C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](N)CCC(N)=O)=O)CC1=CC=CC=C1)=O)CC2=CC=CC=C2)=O)=O)C(N[C@H](C(N)=O)CCSC)=O)C
Berechnete Eigenschaften
- Genaue Masse: 740.36800
- Monoisotopenmasse: 740.36796720g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 28
- Komplexität: 1190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 283Ų
- XLogP3: 0.7
Experimentelle Eigenschaften
- PSA: 283.00000
- LogP: 3.45990
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002509-5mg |
Substance P (6-11) |
51165-07-2 | 5mg |
$115.00 | 2024-07-19 | ||
AAPPTec | P002509-10mg |
Substance P (6-11) |
51165-07-2 | 10mg |
$190.00 | 2024-07-19 | ||
A2B Chem LLC | AG24676-5mg |
SUBSTANCE P (6-11) |
51165-07-2 | 5mg |
$236.00 | 2024-04-19 | ||
A2B Chem LLC | AG24676-25mg |
SUBSTANCE P (6-11) |
51165-07-2 | 25mg |
$548.00 | 2024-04-19 | ||
A2B Chem LLC | AG24676-10mg |
SUBSTANCE P (6-11) |
51165-07-2 | 10mg |
$324.00 | 2024-04-19 | ||
TRC | S224075-10mg |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
51165-07-2 | 10mg |
$ 540.00 | 2022-06-03 | ||
TRC | S224075-25mg |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
51165-07-2 | 25mg |
$ 1110.00 | 2022-06-03 | ||
AAPPTec | P002509-25mg |
Substance P (6-11) |
51165-07-2 | 25mg |
$380.00 | 2024-07-19 | ||
TRC | S224075-50mg |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
51165-07-2 | 50mg |
$ 1775.00 | 2022-06-03 |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Verwandte Literatur
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
3. Back matter
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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